3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride

Medicinal Chemistry Organic Synthesis Building Blocks

Choose 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride for its unique spiro[3.4] scaffold. Its hydrochloride salt form provides superior solid-state stability and aqueous solubility versus the free base. The N-benzyl group protects one amine while the 7-position secondary amine allows direct derivatization, streamlining kinase inhibitor or CNS drug candidate libraries. This conformationally restricted core is critical for SAR studies, as its regioisomeric substitution pattern is non-interchangeable.

Molecular Formula C13H19ClN2
Molecular Weight 238.76
CAS No. 1946021-33-5
Cat. No. B2500494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride
CAS1946021-33-5
Molecular FormulaC13H19ClN2
Molecular Weight238.76
Structural Identifiers
SMILESC1CNCC12CCN2CC3=CC=CC=C3.Cl
InChIInChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13;/h1-5,14H,6-11H2;1H
InChIKeyOXSSVXVRVJCYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-3,7-diazaspiro[3.4]octane Hydrochloride (CAS 1946021-33-5): Procurement-Ready Spirocyclic Building Block


3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride (CAS 1946021-33-5), also catalogued under the synonym 1-Benzyl-1,6-diazaspiro[3.4]octane hydrochloride, is a hydrochloride salt of an N-benzyl-substituted diazaspirocyclic amine building block . The compound features a conformationally restricted spiro[3.4] bicyclic framework comprising fused azetidine and pyrrolidine rings, with a molecular formula of C13H19ClN2 and molecular weight of 238.76 g/mol . This rigid three-dimensional scaffold occupies a privileged position in medicinal chemistry as the core structural motif underlying clinically validated pharmacophores, most notably the approved pan-Janus kinase (JAK) inhibitor delgocitinib and multiple investigational compounds targeting neurological disorders .

Why Generic Diazaspiro[3.4]octane Analogs Cannot Substitute for 3-Benzyl-3,7-diazaspiro[3.4]octane Hydrochloride


Substitution of 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride with generic diazaspiro[3.4]octane analogs is precluded by three orthogonal differentiation axes: (1) Salt form versus free base stability—the hydrochloride salt demonstrates distinct physicochemical properties including a molecular weight of 238.76 g/mol compared to the free base 1-benzyl-1,6-diazaspiro[3.4]octane (CAS 1363381-74-1) at 202.30 g/mol [1], with the salt providing enhanced solid-state stability and aqueous solubility for synthetic workflows; (2) Regioisomeric specificity—the 3,7-diazaspiro substitution pattern (corresponding to the 1,6-diazaspiro nomenclature variant) dictates the spatial orientation of the secondary amine nitrogen, a parameter that is non-interchangeable with 2,6- or 2,7-regioisomers in structure-activity relationship (SAR) studies; and (3) N-Benzyl protection status—the benzyl group provides orthogonal protection of one amine nitrogen while leaving the secondary amine at the 7-position (or 6-position in alternative nomenclature) free for further derivatization, an arrangement that cannot be replicated by fully deprotected cores or N-Boc protected analogs such as 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8) without introducing additional synthetic steps and associated yield losses .

Quantitative Differentiation Evidence for 3-Benzyl-3,7-diazaspiro[3.4]octane Hydrochloride Procurement


Hydrochloride Salt Form Confers Quantified Purity and Molecular Weight Differentiation versus Free Base

The hydrochloride salt form of 3-Benzyl-3,7-diazaspiro[3.4]octane provides definitive physicochemical and quality differentiation from its free base counterpart. The hydrochloride salt (CAS 1946021-33-5) is supplied at ≥98% purity with a molecular weight of 238.76 g/mol , whereas the free base 1-benzyl-1,6-diazaspiro[3.4]octane (CAS 1363381-74-1) has a molecular weight of 202.30 g/mol [1] and is typically supplied as a brown oil with 95-97% purity . The 36.46 g/mol mass difference corresponds stoichiometrically to one equivalent of HCl, confirming the mono-hydrochloride stoichiometry.

Medicinal Chemistry Organic Synthesis Building Blocks

Precise Regioisomeric Identity: 3,7-Substitution Pattern Differentiates from 2,7- and 2,6-Diazaspiro Isomers

The 3,7-diazaspiro[3.4]octane nomenclature (synonymous with 1,6-diazaspiro[3.4]octane in the alternative numbering system) specifies a precise spatial arrangement of the two nitrogen atoms within the bicyclic framework. This regioisomer places the benzyl-substituted nitrogen in the four-membered azetidine ring and the secondary amine nitrogen in the five-membered pyrrolidine ring. Alternative regioisomers such as benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate hydrochloride (CAS 2708281-38-1, MW = 282.76 g/mol) [1] or 6-benzyl-1,6-diazaspiro[3.4]octane (CAS 1158749-78-0, MW = 202.30 g/mol) [2] possess different nitrogen positioning that alters the exit vector geometry of the secondary amine and, consequently, the three-dimensional pharmacophore presentation.

Structure-Activity Relationship Spirocyclic Scaffolds Kinase Inhibitors

Defined Computed Physicochemical Properties Enable Rational Scaffold Selection

The hydrochloride salt of 3-Benzyl-3,7-diazaspiro[3.4]octane possesses computationally derived physicochemical descriptors that inform its utility in drug discovery programs. Key computed properties for the parent free base structure include: Topological Polar Surface Area (TPSA) = 15.27 Ų, calculated LogP (XLogP3) = 1.5, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 2, and Rotatable Bond count = 2 [1]. In comparison, the N-Boc protected analog 2-Boc-2,6-diazaspiro[3.4]octane (CAS 885270-84-8) exhibits a TPSA of 41.6 Ų, LogP of 0.7, and a molecular weight of 212.29 g/mol . The lower TPSA and higher LogP of the 3-benzyl derivative predict enhanced passive membrane permeability and blood-brain barrier penetration potential relative to the more polar Boc-protected building block.

ADME Prediction Medicinal Chemistry Property-Based Design

Validated Scaffold Class: Diazaspiro[3.4]octane Core Demonstrated in Clinically Advanced Compounds

The diazaspiro[3.4]octane scaffold has been validated as a privileged pharmacophore through its incorporation into delgocitinib, a pan-JAK inhibitor approved in Japan for atopic dermatitis. In the development of delgocitinib, the diazaspiro[3.4]octane core replaced the central aminopiperidine linker of tofacitinib to maintain comparable binding patterns while improving JAK3 selectivity and reducing off-target kinase inhibition—the compound exhibits no significant inhibition of non-JAK kinases under 1 μM except ROCK2 . Furthermore, patent literature (US20190382355A1) extensively claims 1,3-diaza-spiro[3.4]octane derivatives for neurological disorders including pain, neurodegeneration, and neuropsychiatric conditions [1]. Additionally, the scaffold has been identified in high-throughput screening campaigns as active against multiple stages of Plasmodium falciparum, with optimized compounds demonstrating low nanomolar asexual blood-stage activity (<50 nM) [2].

JAK Inhibitor Kinase Inhibitor Drug Discovery

High-Impact Application Scenarios for 3-Benzyl-3,7-diazaspiro[3.4]octane Hydrochloride in Research and Development


Synthesis of Diazaspiro[3.4]octane-Containing Kinase Inhibitor Libraries

Utilize the hydrochloride salt (≥98% purity) as a key intermediate for constructing focused libraries of kinase inhibitors. The secondary amine at the 7-position provides a reactive handle for coupling with heteroaromatic hinge-binding motifs, while the N-benzyl group can be retained for SAR exploration or removed via hydrogenolysis to access the fully deprotected diazaspiro core. This approach parallels the development strategy that identified the diazaspiro[3.4]octane scaffold as the optimal linker in delgocitinib, which demonstrated favorable metabolic stability across human, rat, dog, and monkey liver microsomes and hepatocytes, along with oral bioavailability of 78% in rats and 124% in dogs .

CNS-Penetrant Compound Optimization Leveraging Favorable Computed Physicochemical Properties

Employ this building block in medicinal chemistry campaigns targeting neurological indications where blood-brain barrier penetration is critical. The computed TPSA of 15.27 Ų and LogP of 1.5 for the parent scaffold predict favorable passive permeability and CNS exposure , aligning with the established use of 1,3-diaza-spiro[3.4]octane derivatives in neurological disorder patents covering pain, neuroinflammation, and neuropsychiatric conditions [1]. The rigid spirocyclic framework simultaneously reduces conformational entropy penalties upon target binding compared to flexible linear linkers.

Anti-Infective Hit-to-Lead Programs Utilizing Spirocyclic Scaffold Diversity

Integrate the 3-benzyl-3,7-diazaspiro[3.4]octane core into anti-infective discovery workflows, particularly for programs targeting Plasmodium falciparum malaria. The diazaspiro[3.4]octane scaffold has demonstrated activity against multiple parasite lifecycle stages, and structure-activity relationship studies have identified analogs with low nanomolar potency against asexual blood-stage parasites (<50 nM) [2]. The benzyl substitution pattern of this specific building block provides a defined starting point for systematic exploration of substituent effects on antiplasmodial activity and selectivity.

NOP Receptor and Opioid Receptor Modulator Development

Use this building block in the synthesis of nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptor modulators. Patent literature specifically claims 1,3-diaza-spiro[3.4]-octane derivatives for the treatment of pain via modulation of opioid and NOP receptor systems, noting that selective NOP receptor agonists demonstrate potent analgesia in non-human primate models of acute and inflammatory pain without the reinforcing effects associated with MOP receptor agonists [3]. The N-benzyl protected secondary amine in this building block offers a convenient synthetic entry point for appending diverse aryl and heteroaryl groups required for receptor subtype selectivity.

Quote Request

Request a Quote for 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.